molecular formula C10H15ClO B13967236 3-(Cyclobutylmethyl)cyclobutane-1-carbonyl chloride CAS No. 76730-63-7

3-(Cyclobutylmethyl)cyclobutane-1-carbonyl chloride

Cat. No.: B13967236
CAS No.: 76730-63-7
M. Wt: 186.68 g/mol
InChI Key: BXKLAAHITJYONO-UHFFFAOYSA-N
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Description

3-(Cyclobutylmethyl)cyclobutane-1-carbonyl chloride is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by its unique structure, which includes a cyclobutane ring substituted with a cyclobutylmethyl group and a carbonyl chloride functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclobutylmethyl)cyclobutane-1-carbonyl chloride typically involves the reaction of cyclobutylmethylcyclobutane with thionyl chloride (SOCl₂) under controlled conditions. The reaction proceeds as follows:

    Starting Material: Cyclobutylmethylcyclobutane

    Reagent: Thionyl chloride (SOCl₂)

    Conditions: The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to neutralize the hydrogen chloride (HCl) generated during the reaction.

    Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:

    Bulk Handling: Large quantities of cyclobutylmethylcyclobutane and thionyl chloride.

    Reactor Design: Specialized reactors to ensure efficient mixing and temperature control.

    Purification: Techniques such as distillation or recrystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclobutylmethyl)cyclobutane-1-carbonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), or thiols (e.g., ethanethiol) under basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

    Amides: Formed from reaction with amines.

    Esters: Formed from reaction with alcohols.

    Thioesters: Formed from reaction with thiols.

    Alcohols: Formed from reduction reactions.

    Carboxylic Acids: Formed from oxidation reactions.

Scientific Research Applications

3-(Cyclobutylmethyl)cyclobutane-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclobutylmethyl)cyclobutane-1-carbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanecarbonyl chloride: Similar structure but lacks the cyclobutylmethyl group.

    Cyclopropanecarbonyl chloride: Smaller ring structure with different reactivity.

    Cyclopentanecarbonyl chloride: Larger ring structure with different steric properties.

Uniqueness

3-(Cyclobutylmethyl)cyclobutane-1-carbonyl chloride is unique due to its combination of a cyclobutane ring and a cyclobutylmethyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific synthetic applications and research studies.

Properties

CAS No.

76730-63-7

Molecular Formula

C10H15ClO

Molecular Weight

186.68 g/mol

IUPAC Name

3-(cyclobutylmethyl)cyclobutane-1-carbonyl chloride

InChI

InChI=1S/C10H15ClO/c11-10(12)9-5-8(6-9)4-7-2-1-3-7/h7-9H,1-6H2

InChI Key

BXKLAAHITJYONO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CC2CC(C2)C(=O)Cl

Origin of Product

United States

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